2-Fluoro-5-nitroaniline
Overview
Description
2-Fluoro-5-nitroaniline is an organic compound with the molecular formula C6H5FN2O2. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by a fluorine atom and a nitro group at the 2 and 5 positions, respectively. This compound is known for its applications in organic synthesis and serves as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
Nitroanilines, in general, are known to interact with various enzymes and proteins within the body .
Mode of Action
Nitroanilines are known to undergo various types of reactions, including substitution and reduction reactions .
Biochemical Pathways
Nitroanilines can potentially affect various biochemical pathways due to their reactivity .
Result of Action
Nitroanilines can potentially cause various cellular effects due to their reactivity .
Action Environment
The action, efficacy, and stability of 2-Fluoro-5-nitroaniline can be influenced by various environmental factors. For safe storage and handling, it should be stored in a cool, dry, and well-ventilated area away from sources of heat, flames, and incompatible chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-5-nitroaniline can be synthesized through the selective reduction of 2,4-dinitrofluorobenzene. The process involves the use of iron in the presence of an acid to selectively reduce the nitro group at the 2-position . The reaction conditions typically include:
Reactants: 2,4-dinitrofluorobenzene, iron, and an acid (such as hydrochloric acid).
Conditions: The reaction is carried out at room temperature with continuous stirring until the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors equipped with stirring mechanisms.
Purification: The product is purified through methods such as chromatography, distillation, or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
2-Fluoro-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form different products.
Common Reagents and Conditions:
Reduction: Hydrogen gas, catalysts like palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products:
Reduction: 2-Fluoro-5-aminobenzene.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Products vary based on the oxidizing agent and conditions.
Scientific Research Applications
2-Fluoro-5-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2-Fluoro-5-nitroaniline can be compared with other similar compounds such as:
2-Nitroaniline: Lacks the fluorine atom, leading to different reactivity and applications.
4-Fluoro-2-nitroaniline: The position of the fluorine atom is different, affecting its chemical properties.
3-Nitroaniline: The nitro group is at a different position, resulting in distinct reactivity.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a nitro group at specific positions on the benzene ring. This combination imparts unique chemical properties and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
2-fluoro-5-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVBJICWGQIMOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074660 | |
Record name | 2-Fluoro-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
369-36-8 | |
Record name | 2-Fluoro-5-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=369-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-nitroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 369-36-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51768 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluoro-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-5-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.110 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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